N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O2S and its molecular weight is 450.94. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Several studies have synthesized compounds structurally related to N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide and evaluated their antibacterial and antifungal activities. These compounds have shown moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli, which highlights their potential as antibacterial agents. For instance, derivatives synthesized for their potential antibacterial properties have been found effective against various microorganisms, underscoring the chemical framework's versatility in generating potent antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008), (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Synthesis and Characterization
Research efforts have been dedicated to synthesizing novel derivatives of this compound and exploring their chemical properties. For example, a study focused on the synthesis and antimicrobial activity of novel thiazolidinone and acetidinone derivatives, revealing insights into their structural and physicochemical properties and establishing their antimicrobial potential (Mistry, Desai, & Intwala, 2009). Another study detailed the crystal structure of related compounds, providing a foundation for understanding the molecular basis of their activity (Boechat et al., 2011).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies have also been conducted on related molecules, aiming to understand their electronic properties and interaction mechanisms at the molecular level. These studies offer valuable insights into the compounds' potential applications in medicinal chemistry and their mechanism of action on a quantum level (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Antiviral and Anti-inflammatory Properties
In addition to antimicrobial activities, some derivatives have been explored for their antiviral and anti-inflammatory properties, highlighting the broad spectrum of potential therapeutic applications. These studies contribute to the development of novel pharmacotherapeutic agents targeting a range of diseases and conditions (Selvam, Karthik, Palanirajan, & Ali, 2012).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c24-15-6-8-16(9-7-15)26-19(29)13-31-23-27-20-18(14-4-2-1-3-5-14)12-25-21(20)22(30)28(23)17-10-11-17/h1-9,12,17,25H,10-11,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSYIGNWNSXFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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